![molecular formula C24H22ClN3O3S2 B11640980 Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate](/img/structure/B11640980.png)
Prop-2-en-1-yl 6-({2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridine-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-({2-[(3-Chlor-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-3-carboxylat-Prop-2-en-1-yl-ester ist eine komplexe organische Verbindung mit einer einzigartigen Struktur, die verschiedene funktionelle Gruppen wie Cyano, Thiophen und Dihydropyridin umfasst.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-({2-[(3-Chlor-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-3-carboxylat-Prop-2-en-1-yl-ester umfasst mehrere Schritte, die jeweils spezifische Reagenzien und Bedingungen erfordern. Eine gängige Methode beinhaltet die Kondensation von 3-Chlor-4-methylphenylamin mit einem geeigneten Aldehyd zur Bildung eines Imin-Zwischenprodukts. Dieses Zwischenprodukt wird dann mit einer Thiolverbindung umgesetzt, um die Sulfanyl-Gruppe einzuführen. Der letzte Schritt beinhaltet die Cyclisierung des Zwischenprodukts zur Bildung des Dihydropyridinrings .
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung erfolgt typischerweise im großen Maßstab unter Verwendung automatisierter Reaktoren. Die Reaktionsbedingungen werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten. Zu den gängigen Techniken gehören die kontinuierliche Durchfluss-Synthese und die mikrowellengestützte Synthese, die Vorteile in Bezug auf Reaktionszeit und Energieeffizienz bieten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
6-({2-[(3-Chlor-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-3-carboxylat-Prop-2-en-1-yl-ester unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Cyano-Gruppe in ein Amin umwandeln.
Substitution: Die Chlor-Gruppe kann durch andere Nukleophile substituiert werden.
Gängige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nukleophile wie Amine und Thiole werden unter basischen Bedingungen verwendet.
Hauptprodukte
Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören Sulfoxide, Sulfone, Amine und verschiedene substituierte Derivate .
Wissenschaftliche Forschungsanwendungen
6-({2-[(3-Chlor-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-3-carboxylat-Prop-2-en-1-yl-ester hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Untersucht auf sein Potenzial als Enzymhemmer.
Medizin: Erforscht auf sein Potenzial für therapeutische Wirkungen, einschließlich entzündungshemmender und krebshemmender Eigenschaften.
Industrie: Wird bei der Entwicklung neuer Materialien mit einzigartigen elektronischen Eigenschaften verwendet.
Wirkmechanismus
Der Wirkmechanismus von 6-({2-[(3-Chlor-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-3-carboxylat-Prop-2-en-1-yl-ester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Verbindung bindet an Enzyme und Rezeptoren und hemmt deren Aktivität. Diese Hemmung kann zu verschiedenen biologischen Wirkungen führen, wie z. B. reduzierter Entzündung oder gehemmtem Wachstum von Krebszellen .
Wirkmechanismus
The mechanism of action of PROP-2-EN-1-YL 6-({[(3-CHLORO-4-METHYLPHENYL)CARBAMOYL]METHYL}SULFANYL)-5-CYANO-2-METHYL-4-(THIOPHEN-2-YL)-1,4-DIHYDROPYRIDINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s functional groups allow it to form various interactions, such as hydrogen bonds, hydrophobic interactions, and covalent bonds, with its targets. These interactions can alter the target’s conformation and activity, resulting in the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Prop-2-en-1-ol: Eine einfachere Verbindung mit ähnlichen funktionellen Gruppen, aber ohne die Komplexität des Dihydropyridinrings.
3-Chlor-4-methylphenylamin: Teilt die Chlor- und Methylgruppen, aber es fehlen die zusätzlichen funktionellen Gruppen und die Komplexität.
Einzigartigkeit
6-({2-[(3-Chlor-4-methylphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-2-methyl-4-(thiophen-2-yl)-1,4-dihydropyridin-3-carboxylat-Prop-2-en-1-yl-ester ist aufgrund seiner Kombination von funktionellen Gruppen und seinem Potenzial für vielfältige Anwendungen in verschiedenen wissenschaftlichen Bereichen einzigartig .
Eigenschaften
Molekularformel |
C24H22ClN3O3S2 |
|---|---|
Molekulargewicht |
500.0 g/mol |
IUPAC-Name |
prop-2-enyl 6-[2-(3-chloro-4-methylanilino)-2-oxoethyl]sulfanyl-5-cyano-2-methyl-4-thiophen-2-yl-1,4-dihydropyridine-3-carboxylate |
InChI |
InChI=1S/C24H22ClN3O3S2/c1-4-9-31-24(30)21-15(3)27-23(17(12-26)22(21)19-6-5-10-32-19)33-13-20(29)28-16-8-7-14(2)18(25)11-16/h4-8,10-11,22,27H,1,9,13H2,2-3H3,(H,28,29) |
InChI-Schlüssel |
BYYXYXSUGNDEHP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=C(C(C(=C(N2)C)C(=O)OCC=C)C3=CC=CS3)C#N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[7-(3-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]hexanamide](/img/structure/B11640899.png)
![cyclohexyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11640902.png)
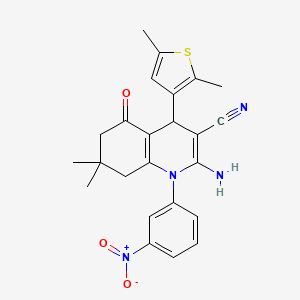
![4-{(Z)-[1-(4-ethoxyphenyl)-4-(methoxycarbonyl)-5-methyl-2-oxo-1,2-dihydro-3H-pyrrol-3-ylidene]methyl}benzoic acid](/img/structure/B11640917.png)
![5-(4-fluorophenyl)-3-hydroxy-4-[3-methyl-4-(prop-2-en-1-yloxy)benzoyl]-1-[3-(morpholin-4-yl)propyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11640921.png)
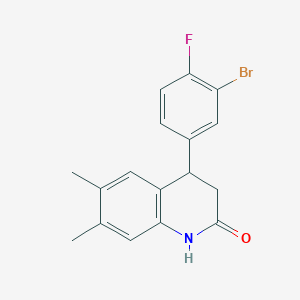
![Ethyl 2-[({5-nitro-2-[(3-phenylpropyl)amino]phenyl}carbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11640936.png)
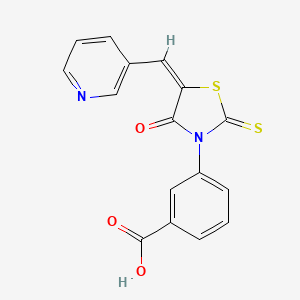
![5-[4-(Diethylamino)benzylidene]-2-phenyl-1,3-dioxane-4,6-dione](/img/structure/B11640943.png)

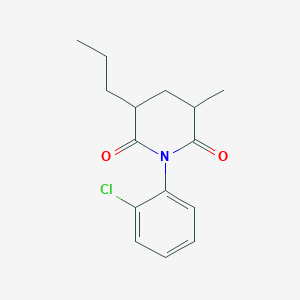
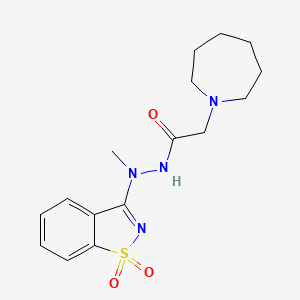
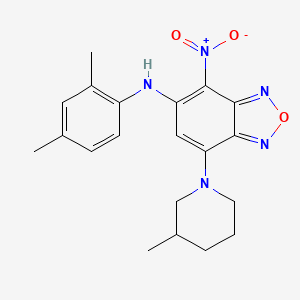
![11-(3-bromophenyl)-3-(4-methylphenyl)-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11640956.png)
